molecular formula C10H17N3O2 B2809482 Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate CAS No. 1305712-89-3

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate

Cat. No. B2809482
CAS RN: 1305712-89-3
M. Wt: 211.265
InChI Key: HTFUSRKVFAHZAU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 . It is a colorless low melting solid or liquid .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is 1S/C10H17N3O2/c1-10 (2,3)15-9 (14)13-5-7 (4-11)8 (12)6-13/h7-8H,5-6,12H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a colorless low melting solid or liquid . It has a molecular weight of 211.26 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Chiral Auxiliary and Building Blocks

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is utilized in the synthesis of new chiral auxiliary and as a building block in dipeptide synthesis. The compound has shown effectiveness in the preparation of enantiomerically pure acids and dipeptides with high selectivities and diastereoselectivities, demonstrating its importance in the synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).

Economical Synthesis from L-Aspartic Acid

An economical synthesis pathway for tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate from L-aspartic acid has been optimized. This method is highlighted for its mild reaction conditions and cost-effectiveness, making it suitable for industrial preparation (Han et al., 2018).

Application in Dynamic Kinetic Resolution

The compound serves as a chiral auxiliary in dynamic kinetic resolution processes, facilitating stereoselective carbon-carbon bond formation. This application underlines its utility in synthesizing chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, crucial for the development of biologically active compounds (Kubo et al., 1997).

In Intramolecular Defluorinative Cyclization

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is involved in intramolecular defluorinative cyclization, leading to the synthesis of difluoromethylated quinazolic acid derivatives. This highlights its role in creating novel cyclic amino acid esters, showcasing its versatility in organic synthesis (Hao et al., 2000).

As a Versatile Intermediate for Asymmetric Synthesis

The compound is a versatile intermediate in the asymmetric synthesis of amines, demonstrating its utility in generating a wide range of highly enantioenriched amines. This includes α- and β-amino acids and amino alcohols, emphasizing its significance in synthesizing key building blocks for bioactive compounds (Ellman, Owens, & Tang, 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H312-H315-H319-H332-H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,5-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUSRKVFAHZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate

CAS RN

1305712-89-3
Record name tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
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